molecular formula C23H23F B188975 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- CAS No. 95759-44-7

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl-

Cat. No.: B188975
CAS No.: 95759-44-7
M. Wt: 318.4 g/mol
InChI Key: MBGFTFFIFLHYQU-UHFFFAOYSA-N
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Description

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- is an organic compound with a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- typically involves multi-step organic reactions One common method is the Friedel-Crafts alkylation, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- involves its interaction with molecular targets through various pathways. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors, influencing biological activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-propyl- is unique due to the combination of ethyl, fluoro, and propyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-fluoro-1-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F/c1-3-5-18-8-12-20(13-9-18)22-15-14-21(16-23(22)24)19-10-6-17(4-2)7-11-19/h6-16H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGFTFFIFLHYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364940
Record name 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95759-44-7
Record name 2-BB(F)B-3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95759-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3~4~-Ethyl-2~2~-fluoro-1~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4''-Ethyl-2'-fluor-4-propyl-1,1':4',1''-terphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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